N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide FAUC-365 is a selective dopamine D3 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 474432-66-1
VCID: VC0527794
InChI: InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
SMILES: C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H25Cl2N3OS
Molecular Weight: 462.4 g/mol

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide

CAS No.: 474432-66-1

Inhibitors

VCID: VC0527794

Molecular Formula: C23H25Cl2N3OS

Molecular Weight: 462.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide - 474432-66-1

CAS No. 474432-66-1
Product Name N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Molecular Formula C23H25Cl2N3OS
Molecular Weight 462.4 g/mol
IUPAC Name N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
Standard InChIKey CPTSTFKVXWZGEV-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Appearance Solid powder
Description FAUC-365 is a selective dopamine D3 receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms FAUC 365
FAUC-365
FAUC365
Reference 1: Salama I, Schlotter K, Utz W, Hübner H, Gmeiner P, Boeckler F. CoMFA and CoMSIA investigations of dopamine D3 receptor ligands leading to the prediction, synthesis, and evaluation of rigidized FAUC 365 analogues. Bioorg Med Chem. 2006 Sep 1;14(17):5898-912. Epub 2006 Jun 5. PubMed PMID: 16750374.
2: Hocke C, Prante O, Löber S, Hübner H, Gmeiner P, Kuwert T. Synthesis and radioiodination of selective ligands for the dopamine D3 receptor subtype. Bioorg Med Chem Lett. 2004 Aug 2;14(15):3963-6. PubMed PMID: 15225707.
3: Seeman P, Wilson A, Gmeiner P, Kapur S. Dopamine D2 and D3 receptors in human putamen, caudate nucleus, and globus pallidus. Synapse. 2006 Sep 1;60(3):205-11. PubMed PMID: 16739118.
4: Feng Z, Hou T, Li Y. Structure-based drug design for dopamine D3 receptor. Comb Chem High Throughput Screen. 2012 Dec;15(10):775-91. PubMed PMID: 22931309.
5: Bettinetti L, Schlotter K, Hübner H, Gmeiner P. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. J Med Chem. 2002 Oct 10;45(21):4594-7. PubMed PMID: 12361386.
PubChem Compound 10276451
Last Modified Nov 11 2021
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